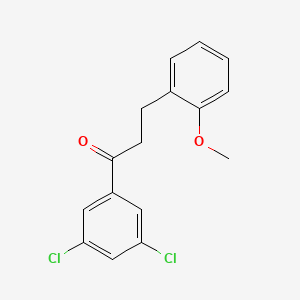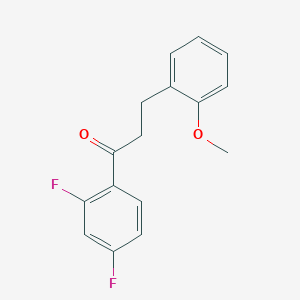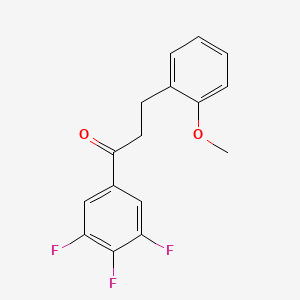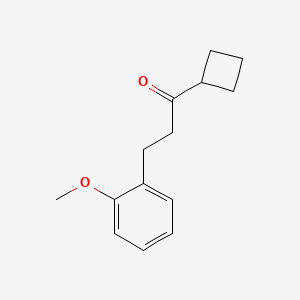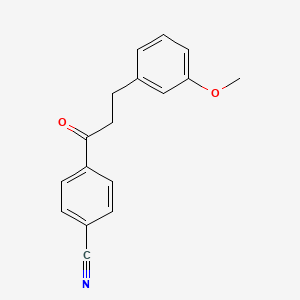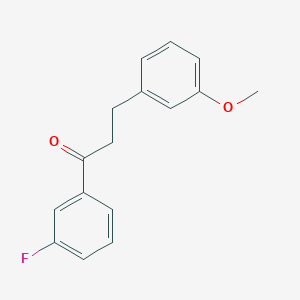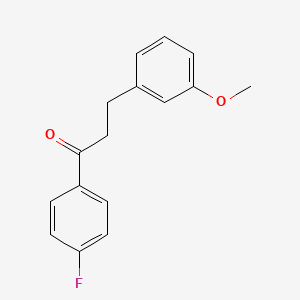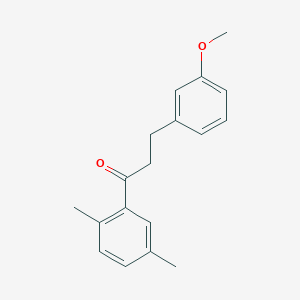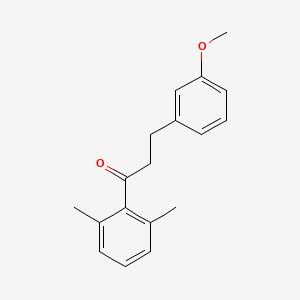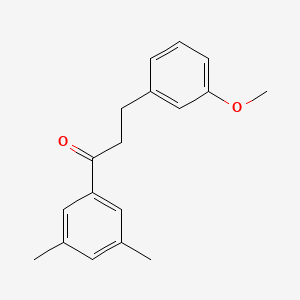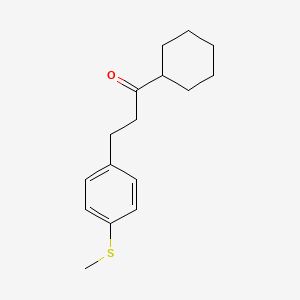
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone, also known as CTMEK, is a yellow liquid organic compound with a molecular formula of C16H22OS. It has a molecular weight of 262.42 .
Molecular Structure Analysis
The InChI code for Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone is 1S/C16H22OS/c1-18-15-10-7-13 (8-11-15)9-12-16 (17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Regioselective Synthesis of Quinolin-8-ols and 1,2,3,4-Tetrahydroquinolin-8-ols : The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols. This process involves alkylideneaminyl radical intermediates and has potential applications in the synthesis of complex organic compounds (Uchiyama et al., 1998).
Reactions on Semiconductor Surfaces : A study of multifunctional unsaturated ketones on semiconductor surfaces, including 2-cyclohexen-1-one, showed selective [4 + 2] hetero-Diels-Alder and [4 + 2] trans cycloaddition reactions. This has implications for the selective functionalization of semiconductor surfaces (Wang et al., 2002).
Hydrodehalogenation of Halogenated Aryl Ketones : This study explored the hydrodehalogenation of a model halogenated aryl ketone under multiphase conditions, leading to different chemoselective products based on the pH. This research contributes to understanding the selective formation of products in organic reactions (Perosa et al., 1999).
Synthesis of Trifluoropropionic and Ketobutyric Acids : A study on the synthesis of trifluoroethyl cyclohexyl ketone and its oxidation to produce cyclohexyl trifluoropropionate and 3,3,3-trifluoropropionic acid shows the potential of these compounds in synthesizing fluorinated organic compounds (Wakselman & Tordeux, 1982).
Synthesis and Mesomorphic Properties of Cyclohex-2-Enones : Research on the synthesis and mesomorphic properties of 3,6-disubstituted cyclohex-2-enones discusses their potential in the field of materials science, particularly in the creation of liquid crystals (Bezborodov et al., 1997).
Photoinitiators for Radical and Cationic Photopolymerizations : A study on ketone derivatives as photoinitiators for both radical and cationic photopolymerizations under visible LED light demonstrates their application in advanced manufacturing processes like 3D printing (Xu et al., 2020).
properties
IUPAC Name |
1-cyclohexyl-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22OS/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRWGLCJADJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644409 |
Source


|
| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(4-thiomethylphenyl)ethyl ketone | |
CAS RN |
898781-93-6 |
Source


|
| Record name | 1-Cyclohexyl-3-[4-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

